![molecular formula C23H21N3O4S B2490051 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 2172066-77-0](/img/structure/B2490051.png)
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an intricate organic molecule characterized by the presence of a thiazole ring, a piperazine ring, and a fluoren-9-ylmethoxycarbonyl group. Its structural complexity suggests potential in various chemical and biological applications. However, specific research on this compound is limited, so we'll discuss related compounds to infer its properties and applications.
Synthesis Analysis
The closest relevant synthesis involves a compound synthesized from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), suggesting a high-yield potential for structurally related compounds. The synthesis process highlights the importance of specific reagents and conditions in crafting such complex molecules (Le & Goodnow, 2004).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals intricate arrangements and interactions. For instance, compounds with piperazine and thiazole rings often exhibit specific conformations and intermolecular interactions, contributing to their stability and reactivity. X-ray diffraction studies provide detailed insights into their crystal systems, space groups, and molecular geometry, which are crucial for understanding their chemical behavior (Sanjeevarayappa et al., 2015).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Patel, Agravat, and Shaikh (2011) conducted a study on the synthesis of new pyridine derivatives, including compounds related to 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid. They found these compounds showed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Synthesis and Chemical Properties
- Research by Guo et al. (2006) described an efficient synthesis of a related compound, which is a potent PPARpan agonist. This highlights the compound's significance in chemical synthesis processes (Guo et al., 2006).
- Patel and Agravat (2009) studied the synthesis of new pyridine derivatives, revealing insights into the chemical properties and potential applications of compounds similar to this compound (Patel & Agravat, 2009).
Bioimaging and Radioligand Applications
- Gao, Wang, and Zheng (2012) explored the synthesis of arylpiperazinylthioalkyl derivatives for use in PET radioligands, demonstrating the potential of similar compounds in medical imaging and diagnosis (Gao, Wang, & Zheng, 2012).
Crystal Structure Analysis
- Faizi, Ahmad, and Golenya (2016) conducted a study on the crystal structure of a compound closely related to this compound, providing valuable information on the structural aspects of such compounds (Faizi, Ahmad, & Golenya, 2016).
Antiviral and Antimicrobial Activity
- Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine with febuxostat, demonstrating their potential anti-TMV and antimicrobial activities, indicating the relevance of similar compounds in antiviral and antimicrobial research (Reddy et al., 2013).
Photophysical Properties for Imaging
- Morales et al. (2010) examined the linear and nonlinear photophysics of a water-soluble fluorene derivative, providing insights into the potential of related compounds in bioimaging applications (Morales et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it would be possible to map out the biochemical pathways involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through various in vitro and in vivo studies once the compound’s primary targets and mode of action are identified.
Propiedades
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c27-21(28)20-14-31-22(24-20)25-9-11-26(12-10-25)23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPHIDKOMOLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

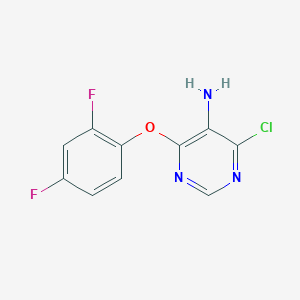
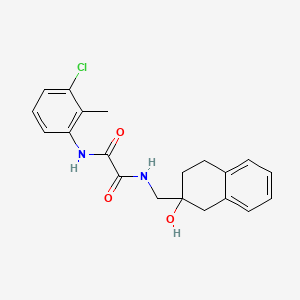
![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)
![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)

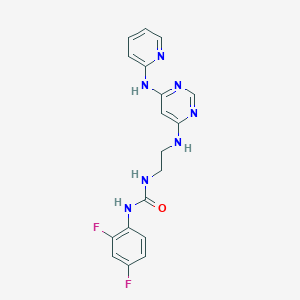
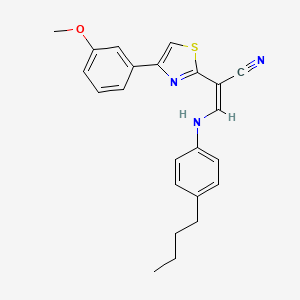

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2489983.png)
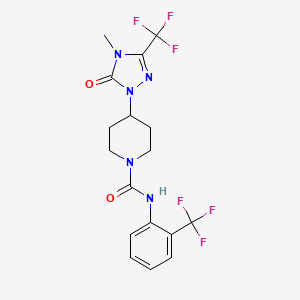
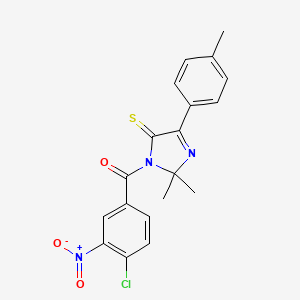
![5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)
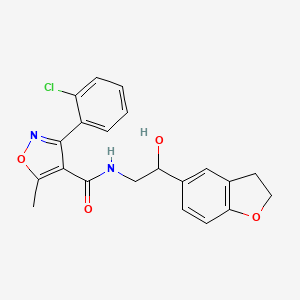
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2489990.png)